molecular formula C20H16F12O8Zr B098905 (Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate;zirconium(4+) CAS No. 17499-68-2

(Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate;zirconium(4+)

Cat. No. B098905
CAS RN: 17499-68-2
M. Wt: 707.6 g/mol
InChI Key: RFKSRVWCEAGSJH-UHFFFAOYSA-N
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Description

The compound "(Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate;zirconium(4+)" is a complex that involves zirconium, a transition metal known for its high melting point and strong resistance to corrosion. Zirconium compounds have significant applications in various fields, including nuclear reactors due to their low absorption cross-section for thermal neutrons.

Synthesis Analysis

The synthesis of zirconium complexes can be intricate due to the reactivity of zirconium ions. For instance, the electrochemical behavior of Zirconium(IV) has been studied in an ionic liquid environment, which could be a potential medium for synthesizing zirconium complexes. The study showed that Zr(IV) could be reduced to Zr(II) and further to Zr(0), indicating the possibility of manipulating the oxidation state of zirconium during synthesis .

Molecular Structure Analysis

Zirconium complexes can adopt various structural forms. For example, complex zirconium fluorides with 4-amino-1,2,4-triazolium cations have been synthesized and found to crystallize in two polymorphs, monoclinic and triclinic. These structures are composed of hydrogen-bonded cations and complex anions formed by edge-sharing pentagonal bipyramids . This suggests that the molecular structure of zirconium complexes can be quite versatile and dependent on the surrounding ligands and counterions.

Chemical Reactions Analysis

The reactivity of zirconium compounds can be influenced by their hydration state. For instance, zirconium tetrafluoride has been found to exist in mono- and trihydrate forms. The trihydrate degrades to the monohydrate upon heating, and further heating can lead to the formation of zirconium oxide or oxyfluoride. This indicates that zirconium compounds can undergo a series of chemical reactions upon changes in temperature and environmental conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of zirconium compounds are closely related to their molecular structure and the state of hydration. The hydrates of zirconium tetrafluoride, for example, have distinct crystal structures and thermal degradation pathways. The electrochemical study of Zr(IV) in an ionic liquid revealed a significant increase in the apparent diffusion coefficient during nucleation, which is crucial for understanding the electrodeposition of zirconium from such media . These properties are essential for the practical application of zirconium complexes in various industrial processes, including the production of metallic fuel for nuclear reactors.

Scientific Research Applications

Synthesis and Structural Analysis

Synthesis and Structure of Lithium 3-Trifluoromethyl-1,3-diketonates
Lithium 3-trifluoromethyl-1,3-diketonates containing pyridyl substituents have been successfully synthesized, showcasing the unique crystal structures of lithium (Z)-1,1,1-trifluoro-4-oxo-4-(pyridin-3-yl)- and (Z)-1,1,1-trifluoro-4-oxo-4-(pyridin-4-yl)but-2-en-2-olates. The compounds exhibit a polymeric structure with varying lithium coordination modes, involving chelation and the formation of oxygen bridges by the 1,3-diketonate group, interlinking different types of lithium atoms (Slepukhin et al., 2019).

New Volatile Zirconium(IV) Complex
A novel zirconium(VI) complex featuring fluorinated methoxy substituted β-diketonate (ZrL4) has been developed. The compound demonstrates stability, sublimating without decomposition at a relatively low pressure and temperature. The molecular crystal structure consists of mononuclear ZrL4 molecules, with zirconium atom coordination formed by eight oxygen atoms of four β-diketonate ligands, shaping into a square antiprism. The compound's thermal properties were thoroughly examined, revealing its potential for various applications (Krisyuk et al., 2017).

Thermogravimetric Study of Zirconium and Hafnium Oxides Fluorination
Research on dry fluorination routes to produce ZrF4, a potential intermediate for nuclear-grade zirconium metal production, has been conducted. The reaction of pure ZrO2 with anhydrous hydrogen fluoride was explored, indicating the successful formation of ZrF4 and HfF4. The findings from thermogravimetric experiments show stoichiometric formation of ZrF4 at specific temperatures, offering insights into the production of nuclear-grade zirconium metal (Vilakazi et al., 2012).

Catalytic and Material Applications

Fatty Acid Capped, Metal Oxo Clusters
Fatty acid capped, metal oxo clusters of types M6O4(OH)4(OOCR)12 (M = Zr or Hf) are highlighted as valuable components for materials science. These clusters, with their high solubility and non-crystalline nature, were analyzed using advanced techniques like X-ray total scattering and Pair Distribution Function analysis. The clusters exhibit a high catalytic performance and are positioned as promising materials for various applications due to their precise structure and enhanced reaction rates (Van den Eynden et al., 2022).

properties

IUPAC Name

(Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate;zirconium(4+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C5H5F3O2.Zr/c4*1-3(9)2-4(10)5(6,7)8;/h4*2,10H,1H3;/q;;;;+4/p-4/b4*4-2-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYYHZWGGPPBCMA-UVSRJUEXSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=C(C(F)(F)F)[O-].CC(=O)C=C(C(F)(F)F)[O-].CC(=O)C=C(C(F)(F)F)[O-].CC(=O)C=C(C(F)(F)F)[O-].[Zr+4]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C=C(\[O-])/C(F)(F)F.CC(=O)/C=C(\[O-])/C(F)(F)F.CC(=O)/C=C(\[O-])/C(F)(F)F.CC(=O)/C=C(\[O-])/C(F)(F)F.[Zr+4]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F12O8Zr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

703.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 44717732

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